molecular formula C20H16N2OS B2550122 3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone CAS No. 860609-20-7

3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone

Cat. No.: B2550122
CAS No.: 860609-20-7
M. Wt: 332.42
InChI Key: DCDKMESAFQTANT-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone is a complex organic compound that features a benzothiazole ring, a pyridinone core, and a methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the Pyridinone Core: The pyridinone ring can be synthesized through a condensation reaction involving a suitable β-keto ester and an amine.

    Introduction of the Methylbenzyl Group: The final step involves the alkylation of the pyridinone core with 4-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or pyridinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Materials Science: This compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone
  • 3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone
  • 3-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzyl)-2(1H)-pyridinone

Uniqueness

3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-8-10-15(11-9-14)13-22-12-4-5-16(20(22)23)19-21-17-6-2-3-7-18(17)24-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDKMESAFQTANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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